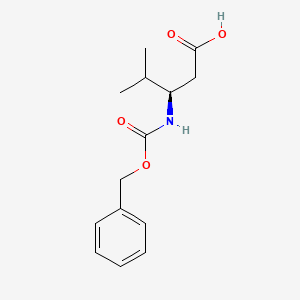

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Description

Properties

IUPAC Name |

(3R)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)12(8-13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKWOAKMXYWOIM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514454 | |

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215608-32-5 | |

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid

Abstract

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a protected form of (R)-β-leucine, is a chiral building block of significant interest in medicinal chemistry and drug development. Its incorporation into peptide analogues and other pharmacologically active molecules can impart unique conformational constraints and improve metabolic stability. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of key synthetic strategies, including asymmetric synthesis and chemoenzymatic methods, providing detailed, field-proven protocols and explaining the causality behind experimental choices.

Introduction: The Significance of (R)-β-Leucine Derivatives

β-amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the β-carbon of the carboxylic acid. This seemingly minor structural alteration has profound implications for the chemical and biological properties of molecules that incorporate them. Peptides containing β-amino acids, for instance, often exhibit enhanced resistance to enzymatic degradation and can adopt unique secondary structures not accessible to natural peptides.

(R)-3-amino-4-methylpentanoic acid, or (R)-β-leucine, is a non-natural β-amino acid that has garnered considerable attention.[1][2] Its derivatives are key components in the synthesis of various bioactive compounds. The benzyloxycarbonyl (Cbz) protecting group is frequently employed in peptide synthesis due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenolysis.[3][4] Consequently, (R)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid serves as a crucial intermediate for the streamlined synthesis of complex target molecules.

Asymmetric Synthesis Strategies

The paramount challenge in synthesizing (R)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid lies in controlling the stereochemistry at the C3 position. Several asymmetric methodologies have been developed to address this, primarily focusing on the enantioselective introduction of the amino group.

Diastereoselective Michael Addition of Chiral Amides

One robust approach involves the 1,4-conjugate (Michael) addition of a chiral lithium amide to an α,β-unsaturated ester.[5] This method establishes the desired stereocenter with a high degree of control.

Workflow: Michael Addition Pathway

Caption: Diastereoselective Michael addition workflow.

Experimental Protocol:

-

Formation of the Chiral Lithium Amide: A solution of a chiral amine, such as (R)-N-benzyl-α-methylbenzylamine, in an anhydrous aprotic solvent like tetrahydrofuran (THF) is cooled to -78 °C. To this is added a stoichiometric equivalent of n-butyllithium (n-BuLi) dropwise, and the mixture is stirred for 30 minutes to ensure complete formation of the lithium amide.

-

Michael Addition: The α,β-unsaturated ester, for example, tert-butyl (E)-4-methylpent-2-enoate, is then added slowly to the solution of the chiral lithium amide at -78 °C. The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Workup and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting β-amino ester is then subjected to hydrogenolysis to remove the chiral auxiliary.

-

Cbz Protection: The deprotected β-amino ester is then protected with a benzyloxycarbonyl group. The amino ester is dissolved in a suitable solvent system, such as a mixture of dioxane and water, and cooled in an ice bath. A base, such as sodium bicarbonate, is added, followed by the slow addition of benzyl chloroformate (Cbz-Cl).[3][6] The reaction is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and Isolation: The tert-butyl ester is hydrolyzed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired carboxylic acid. The product is then isolated and purified, typically by crystallization or column chromatography.

Causality of Experimental Choices:

-

Chiral Auxiliary: The choice of the chiral amine is critical for inducing the desired stereochemistry. The bulky substituents on the nitrogen atom sterically direct the approach of the enoate, leading to a highly diastereoselective addition.

-

Low Temperature: The reaction is conducted at low temperatures (-78 °C) to enhance the stereoselectivity by minimizing competing side reactions and providing better kinetic control.

-

Protecting Group Strategy: The use of a tert-butyl ester allows for selective cleavage under acidic conditions without affecting the Cbz protecting group, which is stable to acid but labile to hydrogenolysis.[7]

Chemoenzymatic Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules. Enzymes can catalyze reactions with exquisite enantio- and regioselectivity under mild conditions. A chemoenzymatic approach can be employed for the synthesis of (R)-3-amino-4-methylpentanoic acid.[8][9]

Workflow: Chemoenzymatic Pathway

Caption: Chemoenzymatic synthesis workflow.

Experimental Protocol:

-

Oxidative Deamination: L-leucine is converted to its corresponding α-keto acid, α-ketoisocaproate, using an L-amino acid deaminase.[8] The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature to ensure optimal enzyme activity.

-

Reductive Amination: The resulting α-keto acid is then subjected to a stereoselective reductive amination using an engineered amine dehydrogenase. This enzyme, in the presence of ammonia and a reducing cofactor such as NADH, catalyzes the formation of (R)-3-amino-4-methylpentanoic acid with high enantiomeric excess.

-

Cbz Protection: The unprotected (R)-β-leucine is then protected with the Cbz group as described in the previous section (2.1, step 4).

Causality of Experimental Choices:

-

Enzyme Selection: The choice of enzymes is paramount. An L-amino acid deaminase is used for the initial deamination, and a specifically engineered amine dehydrogenase is selected for its ability to catalyze the reductive amination with the desired (R)-stereoselectivity.

-

Reaction Conditions: The pH, temperature, and substrate concentrations are carefully controlled to maintain the stability and activity of the enzymes, thereby maximizing the yield and enantiomeric purity of the product.

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 3-amino-4-methylpentanoic acid. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.[10][11]

Diastereomeric Salt Formation

Experimental Protocol:

-

Racemate Preparation: A racemic mixture of 3-amino-4-methylpentanoic acid is synthesized via a non-stereoselective route.

-

Salt Formation: The racemic amino acid is treated with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid) or a chiral amine, in a suitable solvent. This forms a mixture of diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. One diastereomer will typically crystallize out of the solution preferentially.

-

Liberation of the Enantiomer: The desired diastereomeric salt is isolated and then treated with an acid or base to liberate the enantiomerically pure (R)-3-amino-4-methylpentanoic acid.

-

Cbz Protection: The resolved amino acid is then protected with the Cbz group.

Causality of Experimental Choices:

-

Resolving Agent: The choice of resolving agent is crucial and often determined empirically. The agent must form stable, crystalline salts with the amino acid to allow for efficient separation.

-

Solvent System: The solvent system for crystallization is carefully selected to maximize the difference in solubility between the two diastereomeric salts.

Quantitative Data Summary

| Synthesis Pathway | Key Reagents/Catalysts | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Diastereoselective Michael Addition | Chiral lithium amide | 70-85% | >95% | [5] |

| Chemoenzymatic Synthesis | L-amino acid deaminase, Engineered amine dehydrogenase | 60-75% | >99% | [8][9] |

| Chiral Resolution | Chiral resolving agent (e.g., tartaric acid) | Variable (up to 50% theoretical) | >98% | [10][11] |

Conclusion

The synthesis of (R)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid can be effectively achieved through several distinct pathways. Asymmetric synthesis, particularly through diastereoselective Michael additions, offers a highly controlled and efficient route to the desired enantiomer. Chemoenzymatic methods provide a green and highly selective alternative, leveraging the power of biocatalysis. For applications where a racemic mixture is more readily accessible, chiral resolution remains a viable, albeit potentially less efficient, option. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized reagents and equipment. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important chiral building block for their drug discovery and development endeavors.

References

- Kamimura, A., Mitsudera, H., Omata, Y., et al. (2002). Magnesium cation-induced anti-aldol selective tandem Michael/aldol reaction. Tetrahedron, 58(49), 9817.

- Juaristi, E., & Soloshonok, V. A. (Eds.). (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1649-1668.

- Wang, Z., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.

- Wang, Z., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.

- Córdova, A. (2004). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters, 6(16), 2841-2844.

- An improved large scale procedure for the preparation of N-Cbz amino acids. (2011). Organic Process Research & Development, 15(3), 646-649.

- Leucine: Definition, Structure, Benefits, Sources and Uses. BOC Sciences.

- Process for preparing enantiomerically enriched amino-alcohols. (2010).

- Synthesis of β-chloro α-amino acids: (2S,3R)- and (2S,3S)-3-chloroleucine. (2009). Tetrahedron, 65(41), 8565-8570.

- Boc-L-β-leucine. Chem-Impex.

- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.

- CBZ-Amino Acids. BOC Sciences.

- Cbz-Protected Amino Groups. Organic Chemistry Portal.

- 3-Amino-4-methylpentanoic acid. MedchemExpress.com.

- Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. (2021).

- A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. (2022). Frontiers in Bioengineering and Biotechnology, 9, 808934.

- (3R)-beta-Leucine. PubChem.

- (R)-3-Amino-4-methylpentanoic acid. Sigma-Aldrich.

- Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. (2024). Molecules, 29(17), 3988.

- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). International Journal of Molecular Sciences, 25(16), 9120.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (3R)-beta-Leucine | C6H13NO2 | CID 2761558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]

- 6. experts.umn.edu [experts.umn.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of β-Amino Acids in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of N-Cbz-(R)-beta-homovaline

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, stability, and specificity is relentless. Non-natural amino acids have emerged as pivotal building blocks in this endeavor, with β-amino acids, in particular, offering a unique structural scaffold.[][2] Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids imparts distinct conformational preferences and, critically, enhanced resistance to proteolytic degradation.[3][4] This inherent stability makes them highly attractive for the design of peptidomimetics and other bioactive molecules.

N-Cbz-(R)-beta-homovaline, a derivative of the proteinogenic amino acid valine, is a chiral building block of significant interest. The N-terminal carboxybenzyl (Cbz) protecting group provides stability during synthesis and modulates the molecule's lipophilicity, a key parameter in drug design.[] This guide provides a comprehensive overview of the core physicochemical properties of N-Cbz-(R)-beta-homovaline, offering field-proven insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and small molecule design.

Molecular Structure and Core Physicochemical Properties

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. The structure of N-Cbz-(R)-beta-homovaline dictates its reactivity, interactions, and analytical signatures.

Caption: 2D Structure of N-Cbz-(R)-beta-homovaline.

Summary of Physicochemical Data

Direct experimental data for N-Cbz-(R)-beta-homovaline is not widely published. The following table summarizes its calculated properties and provides estimated values for physical characteristics based on structurally similar compounds.

| Property | Value | Source / Method |

| Molecular Formula | C₁₄H₁₉NO₄ | Calculated |

| Molecular Weight | 265.31 g/mol | Calculated |

| Exact Mass | 265.131408 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | Predicted[5] |

| Melting Point | ~110-125 °C | Estimated |

| Solubility | Soluble in organic solvents (DCM, DMF, Ethyl Acetate); Poorly soluble in water. | Predicted[][5] |

| Optical Rotation | Optically active | Inferred from chiral structure |

-

Rationale for Melting Point Estimation: The melting point is estimated by comparing it to analogous structures. Boc-L-beta-homovaline melts at 115-120 °C, while the more rigid Fmoc-L-beta-homovaline melts higher, at 153-154 °C. Cbz-protected amino acids are typically crystalline solids.[] Therefore, a melting point in a similar range to the Boc-protected analogue is a reasonable prediction.

-

Rationale for Solubility Prediction: The presence of the hydrophobic Cbz protecting group and the isopropyl side chain significantly reduces aqueous solubility. Like most protected amino acids with a free carboxylic acid, it exhibits good solubility in common organic solvents.[5]

Spectroscopic and Chromatographic Profile

The identity and purity of N-Cbz-(R)-beta-homovaline are definitively established through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The predicted spectra are based on the known chemical shifts of the Cbz group and the beta-homovaline scaffold.

Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz):

-

δ ~7.35 ppm (5H, multiplet): Aromatic protons of the benzyl group in the Cbz moiety.

-

δ ~5.10 ppm (2H, singlet): Methylene protons (-CH₂-) of the Cbz benzyl group.

-

δ ~5.0-5.2 ppm (1H, broad doublet): The amide proton (-NH-), which may exchange with D₂O.

-

δ ~3.8-4.0 ppm (1H, multiplet): The proton on the chiral beta-carbon (-CH(NH)-).

-

δ ~2.5 ppm (2H, doublet of doublets): The methylene protons adjacent to the carbonyl group (-CH₂COOH).

-

δ ~1.8-2.0 ppm (1H, multiplet): The proton on the gamma-carbon (-CH(CH₃)₂).

-

δ ~0.9 ppm (6H, doublet): The two diastereotopic methyl groups (-CH(CH₃)₂) of the isopropyl side chain.

-

δ ~10-12 ppm (1H, broad singlet): The carboxylic acid proton (-COOH), which is often broad and may not be observed.

Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):

-

~175-178 ppm: Carboxylic acid carbonyl carbon.

-

~156-158 ppm: Urethane carbonyl carbon of the Cbz group.

-

~136 ppm: Quaternary aromatic carbon of the Cbz group.

-

~128-129 ppm: Aromatic carbons of the Cbz group.

-

~67 ppm: Methylene carbon of the Cbz group (-OCH₂-).

-

~50-55 ppm: Beta-carbon (chiral center).

-

~40-45 ppm: Alpha-carbon (-CH₂COOH).

-

~30-35 ppm: Gamma-carbon (-CH(CH₃)₂).

-

~18-20 ppm: Methyl carbons of the isopropyl group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is ideal for this molecule.

-

Expected Ionization: In positive ion mode, the primary species observed would be the protonated molecule [M+H]⁺ at m/z 266.14 and the sodium adduct [M+Na]⁺ at m/z 288.12.

-

Key Fragmentation: A characteristic fragmentation pattern would involve the loss of the benzyl group or the entire Cbz moiety, providing structural confirmation.

High-Performance Liquid Chromatography (HPLC)

Purity analysis is typically performed using reverse-phase HPLC (RP-HPLC).

-

Expected Retention: Due to its significant hydrophobicity from the Cbz group and isopropyl side chain, N-Cbz-(R)-beta-homovaline is expected to be well-retained on a C18 column.

-

Mobile Phase: A typical mobile phase would consist of a gradient of water and acetonitrile or methanol, with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes.

Caption: Relationship between molecular features and analytical signatures.

Self-Validating Experimental Protocols

The trustworthiness of physicochemical data hinges on robust and well-controlled experimental design. The following protocols are designed as self-validating systems.

Protocol: Melting Point Determination

The melting point serves as a crucial indicator of purity. Impurities typically depress and broaden the melting range.[6]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.

-

Initial Rapid Determination: Place the capillary in a melting point apparatus. Heat rapidly to get an approximate melting point range. This saves time and prevents overshooting in subsequent, more precise measurements.

-

Precise Determination: Allow the apparatus to cool at least 20 °C below the approximate melting point. Using a fresh sample, heat at a medium rate until 20 °C below the expected melting point.

-

Data Acquisition: Reduce the heating rate to 1-2 °C per minute. Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Validation: The reported melting point is the range T₁-T₂. For a pure compound, this range should be sharp (≤ 2 °C). Repeat the measurement at least twice with fresh samples to ensure reproducibility. Consistent results across multiple runs validate the measurement.

Caption: Workflow for Melting Point Determination.

Protocol: NMR Spectrum Acquisition

This protocol ensures high-quality data for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without its own signals obscuring important regions of the spectrum.

-

Filtration and Transfer: If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube. Solid particles can severely degrade the magnetic field homogeneity (shimming).

-

Spectrometer Setup: Insert the sample into the spectrometer. The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving high resolution and sharp peaks.

-

Data Acquisition: Acquire the spectrum using standard parameters. For ¹H NMR, a small number of scans is usually sufficient. For ¹³C NMR, more scans will be needed due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

Protocol: HPLC Purity Analysis

This protocol provides a reliable method for assessing the purity of the compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulates that could damage the column or pump.

-

System Preparation:

-

Mobile Phase A: HPLC-grade water with 0.1% TFA.

-

Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.

-

Degas both mobile phases thoroughly to prevent air bubbles in the system.

-

-

Method Parameters:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Detection: UV at 254 nm (for the Cbz aromatic ring).

-

Gradient: A typical gradient might be 10-95% B over 15 minutes, followed by a hold and re-equilibration period. The gradient is crucial for eluting a semi-hydrophobic compound like this with good peak shape.

-

-

Data Acquisition and Analysis: Inject the sample and record the chromatogram. The purity is calculated by integrating the area of all peaks and expressing the area of the main peak as a percentage of the total area.

Conclusion and Future Outlook

N-Cbz-(R)-beta-homovaline stands as a valuable chiral building block for drug discovery, offering the structural advantages inherent to β-amino acids. This guide has established its core physicochemical identity through calculated properties and predictions based on sound chemical principles and analogous compounds. The provided protocols for melting point, NMR, and HPLC analysis represent robust, self-validating workflows essential for ensuring the quality and identity of this reagent in a research and development setting. As the exploration of peptidomimetics and conformationally constrained molecules continues to expand, a thorough understanding of the properties of such foundational components is indispensable for the rational design of next-generation therapeutics.

References

- Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem, 7, 302-307.

- Gopi, H. N., et al. (2003). β-Peptides: A Surprise at Every Turn. Accounts of Chemical Research, 36(10), 741-751.

- Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Baishixing Co.,Ltd. (n.d.). Protecting Amino Acids Supplier. Retrieved from [Link][5]

Sources

- 2. Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide - International Journal of Analytical Mass Spectrometry and Chromatography - SCIRP [scirp.org]

- 3. scholar.unair.ac.id [scholar.unair.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. Protecting Amino Acids Supplier [cds-bsx.com]

- 6. researchgate.net [researchgate.net]

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid CAS number and identifiers

An In-Depth Technical Guide to (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a chiral building block essential for advanced organic synthesis, particularly within the pharmaceutical and biochemical research sectors. We will delve into its core identifiers, physicochemical properties, strategic applications, and the scientific principles guiding its synthesis and quality control.

Core Identification and Chemical Structure

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is a non-proteinogenic amino acid derivative. The defining features of its structure are the valine-like isobutyl side chain, the (R)-stereochemistry at the C3 position, and the benzyloxycarbonyl (Cbz or Z) group protecting the amine. This Cbz group is a cornerstone of peptide chemistry, providing robust protection under various conditions while allowing for selective removal, typically via hydrogenolysis. This strategic protection is paramount for preventing unwanted side reactions during complex molecular constructions.

The specific stereochemistry and protected amine make this molecule a valuable intermediate for synthesizing peptidomimetics, enzyme inhibitors, and other complex chiral molecules where precise three-dimensional architecture is critical for biological activity.[1]

| Identifier | Value | Source |

| CAS Number | 215608-32-5 | [1][2] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.31 g/mol | [1] |

| MDL Number | MFCD18252689 | [1] |

| Canonical SMILES | CC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | N/A |

| InChIKey | N/A | N/A |

| IUPAC Name | (3R)-3-[(benzyloxycarbonyl)amino]-4-methylpentanoic acid | N/A |

Physicochemical and Handling Properties

Proper handling and storage are critical for maintaining the integrity of this reagent. The data below, compiled from leading chemical suppliers, provides the necessary parameters for laboratory use.

| Property | Value | Notes |

| Appearance | White to off-white solid | Visual inspection upon receipt is recommended. |

| Purity | Typically ≥95% | Purity should be verified by analytical methods like HPLC or NMR.[2] |

| Storage | Room temperature, in a dry environment | [1] Store in a tightly sealed container to prevent moisture absorption. |

| Solubility | Soluble in organic solvents like DMF, DMSO, and alcohols. | Solubility testing should be performed on a small scale first. |

Scientific Context and Strategic Applications

The utility of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid stems from its dual identity as both a protected amino acid and a chiral building block.

-

Peptide and Peptidomimetic Synthesis : In drug development, modifying peptide backbones is a common strategy to enhance stability against enzymatic degradation and improve pharmacokinetic profiles. This compound serves as a crucial starting material for creating peptides with unnatural beta-amino acid residues. The Cbz protecting group allows for its incorporation into a growing peptide chain using standard coupling reagents (e.g., HATU, HOBt). The (R)-configuration dictates the final stereochemistry of the target molecule, which is often directly linked to its efficacy and selectivity as a therapeutic agent, such as an antiviral or enzyme inhibitor.[1]

-

Chiral Organic Synthesis : Beyond peptides, this molecule is employed in asymmetric synthesis where the goal is to construct complex organic molecules with a high degree of optical purity.[1] The predefined stereocenter serves as a chiral template, guiding subsequent reactions to yield the desired enantiomer of the final product.

The logical workflow for its application in synthesis is outlined below.

Caption: Workflow for the utilization of the title compound in synthesis.

Conceptual Synthesis Pathway

The most direct and industrially relevant synthesis of this compound involves the protection of the corresponding free amino acid. This process, a standard procedure in organic chemistry, ensures high yield and preserves the critical stereochemistry.

Principle: The synthesis is based on the nucleophilic attack of the amino group of (R)-3-amino-4-methylpentanoic acid on the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the HCl byproduct, driving the reaction to completion.

Key Reagents:

-

(R)-3-amino-4-methylpentanoic acid (Starting Material)[3]

-

Benzyl Chloroformate (Cbz-Cl) (Protecting Agent)

-

A suitable base (e.g., NaHCO₃, Na₂CO₃, or a non-nucleophilic organic base)

-

Solvent (e.g., Dioxane/Water mixture)

Caption: Conceptual reaction scheme for Cbz-protection.

Quality Control and Analytical Protocol

Verifying the identity, purity, and stereochemical integrity of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is essential. A combination of analytical techniques is typically employed, with High-Performance Liquid Chromatography (HPLC) being a primary method for purity assessment.

Self-Validating Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol is designed to provide a reliable and reproducible assessment of the compound's purity. The system is validated by the consistent retention time of the main peak and a stable baseline.

1. Preparation of Mobile Phase:

- Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

- Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

- Causality: TFA is an ion-pairing agent that sharpens peaks for acidic compounds by protonating the carboxyl group and minimizing tailing.

2. Sample Preparation:

- Accurately weigh ~1 mg of the compound.

- Dissolve in 1 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.

- Causality: Dissolving the sample in the mobile phase mixture prevents peak distortion caused by solvent mismatch upon injection.

3. HPLC Method Parameters:

- Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

- Flow Rate: 1.0 mL/min.

- Detection: UV at 254 nm. Causality: The benzyl group of the Cbz protector provides strong UV absorbance at this wavelength.

- Gradient:

- 0-2 min: 5% Solvent B

- 2-17 min: 5% to 95% Solvent B

- 17-20 min: 95% Solvent B

- 20-22 min: 95% to 5% Solvent B

- 22-25 min: 5% Solvent B (Re-equilibration)

4. Data Interpretation:

- The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

- A pure sample will show a single major peak at a characteristic retention time. The presence of other peaks indicates impurities.

Further characterization is typically performed using:

-

Nuclear Magnetic Resonance (NMR): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[2]

References

- (R)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid. MySkinRecipes.

- (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid. Ambeed.com.

- (R)-3-amino-4-methyl-pentanoic acid AldrichCPR. Sigma-Aldrich.

Sources

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical exploration of the methodologies employed to unequivocally determine the chemical structure of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols, instead offering a narrative grounded in the principles of analytical chemistry and the practical realities of structural elucidation in a drug discovery context. Every step is presented as part of a self-validating system, ensuring the highest degree of scientific integrity.

Introduction: The Imperative of Structural Certainty

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, a derivative of β-leucine, is a chiral building block of significant interest in medicinal chemistry. Its structural features—a carboxylic acid, a carbamate protecting group, and a defined stereocenter—necessitate a multi-faceted analytical approach to confirm its identity and purity. The benzyloxycarbonyl (Cbz) protecting group is frequently utilized in peptide synthesis and the synthesis of other complex molecules due to its stability and selective removal under specific conditions.[1][2] The precise arrangement of atoms, including the absolute configuration at the chiral center, is critical to its intended biological activity and interaction with target molecules. This guide details the logical workflow for elucidating this structure, from initial synthesis to final stereochemical assignment.

The Strategic Synthesis: Building the Foundation

The journey to structural elucidation begins with a robust synthetic protocol. The target molecule is typically synthesized from its parent amino acid, (R)-3-amino-4-methylpentanoic acid. The key transformation is the protection of the amino group with a benzyloxycarbonyl (Cbz) group.

Experimental Protocol: N-Protection of (R)-3-amino-4-methylpentanoic acid

Causality: The choice of benzyl chloroformate as the protecting group reagent is predicated on its reactivity with the primary amine under basic conditions to form a stable carbamate. The base is crucial for neutralizing the hydrochloric acid byproduct of the reaction.

-

Dissolution: (R)-3-amino-4-methylpentanoic acid is dissolved in a suitable solvent, typically an aqueous-organic mixture such as dioxane/water or THF/water.

-

Basification: The solution is cooled in an ice bath, and a base, such as sodium hydroxide or sodium carbonate, is added to raise the pH to approximately 9-10. This deprotonates the amino group, increasing its nucleophilicity.

-

Protection: Benzyl chloroformate is added dropwise to the cooled, basic solution while stirring vigorously. Maintaining a low temperature is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically acidified to a pH of 2-3 with a dilute acid like HCl. This protonates the carboxylic acid, facilitating its extraction.

-

Extraction: The product is extracted into an organic solvent such as ethyl acetate.

-

Purification: The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid as a white solid.

The Analytical Gauntlet: A Multi-Technique Approach

The purified compound is then subjected to a battery of analytical techniques, each providing a unique piece of the structural puzzle. The data from these techniques should be corroborative, leading to an unambiguous assignment of the structure.

Diagram of the Structure Elucidation Workflow

Sources

Spectroscopic Characterization of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic Acid: A Technical Guide

Introduction

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid belongs to the class of N-protected amino acids, which are fundamental building blocks in peptide synthesis and the development of peptidomimetics. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the amino functionality, offering stability under various reaction conditions and straightforward removal. Accurate spectroscopic characterization is paramount to verify the structure, purity, and stereochemistry of such compounds, ensuring the integrity of subsequent synthetic steps and the biological activity of the final products. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound.

Molecular Structure and Expected Spectroscopic Features

The structure of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, also known as N-Cbz-(R)-β-leucine, contains several key functional groups that will give rise to characteristic spectroscopic signals: a carboxylic acid, a carbamate (the Cbz group), an aromatic ring, and an isopropyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (e.g., -COOH and -NH).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically sufficient. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (in ppm) are based on typical values for similar N-protected amino acids.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H (Carboxylic Acid) | 10.0 - 12.0 | broad singlet | - | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad signal that can exchange with water in the solvent. |

| H (Aromatic) | 7.2 - 7.4 | multiplet | - | The five protons of the phenyl ring of the Cbz group will appear as a complex multiplet in this region. |

| H (Benzylic CH₂) | ~5.1 | singlet | - | The two protons of the benzylic methylene group are chemically equivalent and adjacent to an oxygen, resulting in a downfield singlet. |

| H (Amide NH) | ~5.0 | doublet | ~8-10 | The amide proton is coupled to the adjacent methine proton (H-3). Its chemical shift can be solvent-dependent. |

| H-3 | 3.8 - 4.2 | multiplet | - | This methine proton is coupled to the amide proton, the C2-methylene protons, and the C4-methine proton, leading to a complex multiplet. |

| H-2 | 2.4 - 2.6 | multiplet | - | The two diastereotopic protons on the carbon adjacent to the carbonyl group will appear as a multiplet. |

| H-4 | 1.8 - 2.0 | multiplet | - | This methine proton is coupled to the H-3 proton and the two methyl groups of the isopropyl moiety. |

| H (Isopropyl CH₃) | ~0.9 | doublet | ~6-7 | The six protons of the two diastereotopic methyl groups of the isopropyl moiety will appear as two distinct doublets, each coupled to H-4. |

Predicted ¹³C NMR Data

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| C (Carboxylic Acid C=O) | 175 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| C (Carbamate C=O) | 155 - 157 | The carbonyl carbon of the carbamate group is also significantly deshielded. |

| C (Aromatic, C-ipso) | ~136 | The aromatic carbon attached to the benzylic group. |

| C (Aromatic, C-ortho, C-meta, C-para) | 127 - 129 | The remaining five carbons of the phenyl ring. |

| C (Benzylic CH₂) | ~67 | The carbon of the benzylic methylene group is shifted downfield due to the adjacent oxygen. |

| C-3 | 50 - 55 | The methine carbon attached to the nitrogen atom. |

| C-2 | 38 - 42 | The methylene carbon adjacent to the carboxylic acid carbonyl group. |

| C-4 | 30 - 35 | The methine carbon of the isopropyl group. |

| C (Isopropyl CH₃) | 18 - 22 | The two diastereotopic methyl carbons of the isopropyl group may show slightly different chemical shifts. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | O-H stretch |

| N-H (Amide) | 3250 - 3350 | N-H stretch |

| C-H (Aromatic) | 3000 - 3100 | C-H stretch |

| C-H (Aliphatic) | 2850 - 3000 | C-H stretch |

| C=O (Carboxylic Acid) | 1700 - 1725 | C=O stretch |

| C=O (Carbamate) | 1680 - 1700 | C=O stretch (Amide I band) |

| C=C (Aromatic) | 1450 - 1600 | C=C stretch |

| N-H (Amide) | 1510 - 1550 | N-H bend (Amide II band) |

| C-O | 1200 - 1300 | C-O stretch |

The broad O-H stretch of the carboxylic acid is a hallmark feature and is due to hydrogen bonding. The two distinct C=O stretching frequencies for the carboxylic acid and the carbamate are also key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: MS Data Acquisition

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, typically producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is used to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition.

-

Fragmentation (MS/MS): Tandem mass spectrometry can be used to induce fragmentation of the molecular ion, providing further structural information.

Predicted Mass Spectrometry Data

The exact mass of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (C₁₄H₁₉NO₄) is 265.1314.

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 266.1387 | Protonated molecule |

| [M+Na]⁺ | 288.1206 | Sodiated adduct |

| [M-H]⁻ | 264.1241 | Deprotonated molecule |

Predicted Fragmentation Pattern

In positive ion mode (ESI+), collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to produce characteristic fragment ions.

-

Loss of the benzyl group (C₇H₇, 91 Da): A prominent fragment would likely correspond to the loss of the benzyl cation or radical, leading to an ion at m/z 175.

-

Loss of CO₂ (44 Da) from the carboxylic acid: Fragmentation of the carboxylic acid moiety can lead to a loss of carbon dioxide.

-

Formation of the benzyl cation (C₇H₇⁺, 91 Da): A strong signal at m/z 91 is characteristic of compounds containing a benzyl group.

-

Cleavage of the carbamate: The carbamate bond can cleave to produce ions corresponding to the protected amino acid backbone and the Cbz group fragments.

Visualization of Experimental Workflows

Caption: A generalized workflow for the spectroscopic characterization of the title compound.

Conclusion

This technical guide has outlined the predicted NMR, IR, and MS spectroscopic data for (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed and reliable spectroscopic profile has been constructed. This information serves as a valuable resource for the identification and characterization of this important synthetic building block, ensuring the quality and integrity of research and development in peptide and medicinal chemistry. The provided protocols and data interpretations are intended to guide researchers in their experimental work and data analysis.

References

-

PubChem. N-alpha-Benzyloxycarbonyl-D-valine. [Link]

- Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(10), 1032-143.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comprehensive Technical Guide to the Discovery and Isolation of (R)-3-(Cbz-amino)-4-methylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-3-(Cbz-amino)-4-methylpentanoic acid, a chiral building block of significant interest in medicinal chemistry. We will explore its discovery, synthesis, isolation, and characterization, focusing on the scientific principles that underpin these processes. This guide is intended to serve as a valuable resource for scientists engaged in drug discovery and development.

Introduction: The Importance of Chiral β-Amino Acids

Chiral β-amino acids are crucial components in the synthesis of a wide range of pharmaceuticals.[1] Their specific three-dimensional arrangement is often essential for the biological activity of a drug molecule. (R)-3-(Cbz-amino)-4-methylpentanoic acid, in particular, is a versatile intermediate used in the synthesis of various therapeutic agents.[2]

The carboxybenzyl (Cbz) protecting group is a key feature of this molecule. It is stable under many reaction conditions but can be readily removed, a desirable characteristic in multi-step organic synthesis.[3][4] The "(R)" designation refers to the specific stereochemistry at the third carbon atom, which is often critical for the therapeutic efficacy of the final drug product.

Synthetic Strategies

Several synthetic routes to (R)-3-(Cbz-amino)-4-methylpentanoic acid have been developed, each with its own advantages. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and required stereochemical purity.

Asymmetric Synthesis

Asymmetric synthesis is a powerful approach for obtaining enantiomerically pure compounds. Catalytic asymmetric methods are particularly attractive as they can provide high enantioselectivity with only a small amount of a chiral catalyst.[1]

Key Asymmetric Approaches:

-

Hydrogenation of Enamines: Chiral rhodium or ruthenium catalysts can be used for the asymmetric hydrogenation of enamines to produce β-amino acids with high enantioselectivity.[1]

-

Conjugate Addition Reactions: The addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral Lewis acid or organocatalyst, is another effective method.[5][6]

Workflow for a Generic Asymmetric Synthesis:

Caption: Generalized workflow for asymmetric synthesis.

Chiral Pool Synthesis

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of (R)-3-(Cbz-amino)-4-methylpentanoic acid, an amino acid such as L-asparagine can be used.[7]

Experimental Protocol: Synthesis from L-Asparagine

This multi-step synthesis involves the formation of a chiral pyrimidinone intermediate, followed by further transformations to yield the desired product.[7]

-

Formation of the Pyrimidinone: L-asparagine is reacted with pivalaldehyde and methyl chloroformate to form a chiral tetrahydropyrimidinone.[7]

-

Electrochemical Oxidation: The pyrimidinone is then subjected to an electrochemical oxidation to introduce a double bond.[7]

-

Heck Reaction: A palladium-catalyzed Heck reaction is used to couple the pyrimidinone with an appropriate aryl or vinyl halide.[7]

-

Reduction and Hydrolysis: The final steps involve reduction of the double bond and hydrolysis of the pyrimidinone ring to yield the target β-amino acid.[7]

Causality Behind Experimental Choices: The use of L-asparagine provides a cost-effective and enantiomerically pure starting material. The rigid pyrimidinone intermediate allows for high stereocontrol in subsequent reactions.

Enzymatic and Biocatalytic Methods

Enzymatic and biocatalytic approaches offer a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can catalyze reactions with high enantioselectivity and under mild conditions.

Isolation and Purification

After synthesis, the crude product must be isolated and purified to remove impurities and byproducts. Common techniques include:

-

Extraction: The product is selectively extracted from the reaction mixture into an organic solvent.

-

Crystallization: The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the solution.

-

Chromatography: Column chromatography can be used to separate the desired product from closely related impurities.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | [8] |

| Molecular Weight | 131.17 g/mol | [8][9] |

| Appearance | Solid | |

| IUPAC Name | (3R)-3-amino-4-methylpentanoic acid | [9] |

Analytical Characterization

A variety of analytical techniques are used to confirm the identity, purity, and stereochemistry of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric purity of the compound.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.

Workflow for Characterization:

Caption: Analytical workflow for product characterization.

Applications in Drug Discovery

(R)-3-(Cbz-amino)-4-methylpentanoic acid is a valuable building block for the synthesis of a variety of biologically active molecules. Its incorporation into peptide-based drugs can enhance their stability and improve their pharmacokinetic properties.[11][12]

Conclusion

The synthesis and isolation of enantiomerically pure (R)-3-(Cbz-amino)-4-methylpentanoic acid is a critical step in the development of many important pharmaceuticals. The methods described in this guide provide a solid foundation for researchers in this field. A thorough understanding of the underlying chemical principles is essential for the successful application of these techniques.

References

A comprehensive list of references with clickable URLs is not feasible to generate as the synthesis and characterization of this compound are described across a vast body of chemical literature, including primary research articles and patents. For detailed experimental procedures and further information, researchers are encouraged to consult the following databases:

- SciFinder-n (Chemical Abstracts Service)

- Reaxys (Elsevier)

- Google Scholar

Searching for the compound's name or its CAS number (75992-50-6) in these databases will provide access to a wealth of relevant publications.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. 3-Amino-4-methylpentanoic Acid - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 5. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. (R)-3-amino-4-methyl-pentanoic acid - Amerigo Scientific [amerigoscientific.com]

- 9. (3R)-beta-Leucine | C6H13NO2 | CID 2761558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

A Thermodynamic Vade Mecum for Protected β-Amino Acids in Drug Discovery

Abstract

The incorporation of β-amino acids into peptides and small molecule therapeutics offers a powerful strategy to enhance proteolytic stability, enforce specific secondary structures, and modulate pharmacokinetic profiles.[1][2][3] The thermodynamic properties of the monomeric building blocks—specifically N-protected β-amino acids—are fundamental determinants of their behavior in synthesis, formulation, and biological interactions. This guide provides an in-depth exploration of the core thermodynamic principles governing these crucial molecules. We will delve into the experimental and computational methodologies for determining key thermodynamic parameters, analyze the influence of common protecting groups (Boc, Fmoc, and Cbz), and offer field-proven insights for researchers, medicinal chemists, and drug development professionals.

The Strategic Imperative of Thermodynamic Characterization

In the realm of drug development, understanding the thermodynamic landscape of a molecule is not merely an academic exercise; it is a critical component of risk mitigation and rational design. For protected β-amino acids, these properties govern:

-

Solid-State Behavior and Solubility: The melting point (T_m), enthalpy of fusion (ΔH_fus), and Gibbs free energy of solvation (ΔG_solv) dictate the solubility of these building blocks in various solvents. This has profound implications for peptide synthesis efficiency, purification strategies, and the formulation of the final active pharmaceutical ingredient (API).

-

Peptide Folding and Stability: The conformational preferences of a peptide chain are a delicate balance of enthalpic and entropic contributions from its constituent residues.[1][4] The hydrophobicity and steric bulk of the protecting groups on β-amino acids can significantly influence the folding process and the stability of the resulting secondary structures, such as β-sheets and helices.[2][3][5]

-

Binding Affinity and Drug-Target Interactions: The binding of a β-peptide to its biological target is a thermodynamic process. Isothermal Titration Calorimetry (ITC) allows for the direct measurement of the binding enthalpy (ΔH_bind), entropy (ΔS_bind), and binding constant (K_a), providing a complete thermodynamic signature of the interaction.[6][7][8]

This guide will systematically dissect these key thermodynamic parameters and the techniques used to measure them.

Foundational Thermodynamic Properties of the Solid State

The solid-state properties of protected β-amino acids are the first to be encountered in any synthetic workflow. Their characterization is crucial for handling, dissolution, and predicting their behavior in subsequent reactions.

Melting Point (T_m) and Enthalpy of Fusion (ΔH_fus)

The melting point is the temperature at which a solid transitions to a liquid at a given pressure. The enthalpy of fusion is the amount of energy required to induce this phase change. Together, they provide insights into the stability of the crystal lattice.

Experimental Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique for measuring the thermal properties of materials.[9][10][11] It works by measuring the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol: DSC Analysis of a Protected β-Amino Acid

-

Sample Preparation: Accurately weigh 2-5 mg of the protected β-amino acid into an aluminum DSC pan. Crimp the pan to ensure a good seal. An empty, crimped pan is used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Temperature Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point.[12]

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents oxidative degradation of the amino acid at elevated temperatures, ensuring the measured thermal event is purely the melting transition.

-

Heating Rate: A slower heating rate generally provides better resolution of the melting transition but can lead to thermal decomposition for less stable compounds. For amino acids that may decompose before melting, Fast Scanning Calorimetry (FSC) with very high heating rates can be employed to outrun the decomposition kinetics.[13][14][15]

-

Sample Mass: A small sample mass minimizes thermal gradients within the sample, leading to a sharper, more accurate melting peak.

Self-Validating System: The protocol's trustworthiness is enhanced by performing a second heating scan after the initial melt and cool cycle. The absence of the melting peak in the second scan can indicate thermal decomposition during the first scan. Conversely, a reproducible melting peak confirms the thermal stability of the compound under the experimental conditions.

Influence of Protecting Groups on Solid-State Properties

The choice of the N-terminal protecting group significantly impacts the solid-state properties of β-amino acids.

| Protecting Group | Typical Structure | Key Characteristics Influencing Solid-State Properties | Expected Impact on T_m and ΔH_fus |

| Boc (tert-Butoxycarbonyl) | Bulky, non-polar | The bulky tert-butyl group can disrupt crystal packing, potentially leading to lower melting points compared to smaller protecting groups.[] | Generally lower T_m. |

| Fmoc (Fluorenylmethyloxycarbonyl) | Large, planar, aromatic | The planar fluorenyl moiety can facilitate strong π-π stacking interactions in the crystal lattice, leading to a more stable solid state.[17][18] | Often results in higher T_m and ΔH_fus. |

| Cbz (Carboxybenzyl) | Aromatic, capable of H-bonding | The benzyl group can participate in aromatic interactions, and the urethane linkage allows for hydrogen bonding, contributing to a stable crystal lattice.[19][20] | Intermediate to high T_m. |

Table 1: Influence of Protecting Groups on Solid-State Properties.

Note: The actual melting point and enthalpy of fusion will also depend on the side chain of the β-amino acid and its chirality.

Here are some reported melting points for protected β-alanine:

Thermodynamic Properties in Solution

The behavior of protected β-amino acids in solution is governed by their solubility and hydrophobicity, which are direct consequences of their thermodynamic properties.

Solubility and Gibbs Free Energy of Solvation (ΔG_solv)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. The process of dissolution can be described by the Gibbs free energy of solvation, which represents the change in free energy when a molecule is transferred from the gas phase to a solvent. A more negative ΔG_solv indicates a more favorable interaction with the solvent and thus higher solubility.[22]

Experimental Determination: Saturation Shake-Flask Method

A common method for determining solubility is the saturation shake-flask method.[23][24]

Experimental Protocol: Solubility Determination

-

Preparation of Saturated Solution: Add an excess amount of the protected β-amino acid to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[23]

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Determine the concentration of the dissolved protected β-amino acid in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or UPLC.[25][26]

Influence of Protecting Groups on Solubility and Hydrophobicity

The hydrophobicity of the protecting group is a major determinant of the solubility of the protected β-amino acid, particularly in aqueous solutions. A more hydrophobic protecting group will generally lead to lower solubility in water and higher solubility in organic solvents.

| Protecting Group | Relative Hydrophobicity | Impact on Aqueous Solubility |

| Boc | Hydrophobic | Decreases aqueous solubility. |

| Fmoc | Very Hydrophobic | Significantly decreases aqueous solubility.[27] |

| Cbz | Hydrophobic | Decreases aqueous solubility. |

Table 2: Hydrophobicity and Aqueous Solubility of Protecting Groups.

A recent study experimentally determined the hydrophobicity index of protected amino acids, confirming the significant contribution of these groups to the overall hydrophobicity of the molecule.[27][28]

Thermodynamics of Intermolecular Interactions

The ultimate goal of many drug discovery programs is to design molecules that bind with high affinity and specificity to a biological target. Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of these binding events.[7][8][29]

Experimental Determination: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[6][7] By titrating a solution of one molecule (the "ligand") into a solution of its binding partner (the "macromolecule"), a complete thermodynamic profile of the interaction can be obtained in a single experiment.[8]

Experimental Protocol: ITC Analysis of a Protected β-Amino Acid Derivative Binding to a Target

-

Sample Preparation:

-

Prepare solutions of the protected β-amino acid derivative (in the syringe) and the target molecule (in the sample cell) in the same, well-matched buffer.

-

Thoroughly degas both solutions to prevent the formation of bubbles in the calorimeter.

-

-

Instrument Setup:

-

Load the target solution into the sample cell and the protected β-amino acid derivative solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand into the sample cell.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data (heat change per injection) is plotted against the molar ratio of ligand to macromolecule.

-

This binding isotherm is then fitted to a suitable binding model to determine the binding constant (K_a), stoichiometry (n), and enthalpy of binding (ΔH_bind).

-

The Gibbs free energy (ΔG_bind) and entropy of binding (ΔS_bind) are then calculated using the following equations:

-

ΔG_bind = -RT ln(K_a)

-

ΔG_bind = ΔH_bind - TΔS_bind

-

-

Causality Behind Experimental Choices:

-

Matched Buffer: Crucial to minimize heats of dilution, which can otherwise mask the true heat of binding.

-

Degassing: Prevents the formation of air bubbles during the experiment, which would introduce significant noise into the heat signal.

-

Concentrations: The concentrations of the ligand and macromolecule should be chosen carefully based on the expected binding affinity to ensure a well-defined binding isotherm.[29]

Computational Approaches to Thermodynamic Properties

While experimental methods provide the most accurate data, computational chemistry offers a powerful complementary approach for predicting the thermodynamic properties of protected β-amino acids.[30]

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate gas-phase enthalpies of formation and other electronic properties.[30]

-

Molecular Dynamics (MD) Simulations: MD simulations can be used to calculate free energies of solvation by simulating the behavior of the solute in a solvent box.[19][31]

These computational approaches are particularly useful for screening large numbers of candidate molecules and for providing insights into the molecular-level origins of their thermodynamic properties.

Conclusion and Future Outlook

A thorough understanding of the thermodynamic properties of protected β-amino acids is indispensable for their effective application in drug discovery and development. The experimental techniques of DSC and ITC, coupled with computational methods, provide a robust toolkit for characterizing these fundamental properties. As the use of non-canonical amino acids continues to expand, the systematic thermodynamic characterization of these novel building blocks will be crucial for accelerating the design of next-generation therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers to confidently navigate the thermodynamic landscape of protected β-amino acids.

References

-

Thermodynamic analysis of beta-hairpin-forming peptides from the thermal dependence of (1)H NMR chemical shifts. PubMed. [Link]

-

Folding thermodynamics of three beta-sheet peptides: a model study. PubMed. [Link]

-

BOC-β-alanine Thermodynamic Properties vs Temperature. Chemcasts. [Link]

-

Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

- Origin of β-Hairpin Stability in Solution: Structural and Thermodynamic Analysis of the Folding of a Model Peptide Supports Hydrophobic Stabilization in Water. Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/ja972986+]

-

BOC-β-alanine Thermodynamic Properties vs Pressure. Chemcasts. [Link]

-

Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. [Link]

-

Thermodynamics and stability of a β-sheet complex: Molecular dynamics simulations on simplified off-lattice protein models. PubMed Central. [Link]

-

Folding thermodynamics of three β‐sheet peptides: A model study. Semantic Scholar. [Link]

-

Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. NIH. [Link]

-

Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers. [Link]

-

Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]

-

Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC. [Link]

-

New experimental melting properties as access for predicting amino-acid solubility. NIH. [Link]

-

New experimental melting properties as access for predicting amino-acid solubility. RSC Advances. [Link]

-

Fmoc-beta-Alanine (Fmoc-Beta-Ala-OH) BP EP USP CAS 35737-10-1. Fengchen. [Link]

-

Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. Aptamers. [Link]

-

QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. University of Babylon. [Link]

-

Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. ResearchGate. [Link]

-

Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

-

Differential Scanning Calorimetry (DSC) – Microcal VP-DSC. OSTR. [Link]

-

New experimental melting properties as access for predicting amino-acid solubility. Europe PMC. [Link]

-

Differential scanning calorimetry. Wikipedia. [Link]

-

Physical properties of N-Cbz-protected amino acids in methanol as predicted through molecular dynamics calculations at different temperatures and constant pressure. ResearchGate. [Link]

-

Absolute Hydration Free Energies of Blocked Amino Acids: Implications for Protein Solvation and Stability. PMC. [Link]

-

Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. R Discovery. [Link]

-

Solvation free energies of amino acid side chain analogs for common molecular mechanics water models. The Journal of Chemical Physics. [Link]

-

Solvation Energies of Amino Acid Side Chains and Backbone in a Family of HostGuest Pentapeptides. Tulane University. [Link]

-

Boc-beta-cyano-D-alanine. PubChem. [Link]

-

A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. PubMed Central. [Link]

-

Fmoc-beta-Ala-Ala-OH. PubChem. [Link]

-

DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. bioRxiv. [Link]

-

Solvation thermodynamics from cavity shapes of amino acids. PMC. [Link]

-

A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Semantic Scholar. [Link]

-

Predicting Thermodynamic Behaviors of Non-Protein Amino Acids as a Function of Temperature and pH. Semantic Scholar. [Link]

-

Fmoc-β-alanine. Chem-Impex. [Link]

-

Gibbs energies of transfer of amino acid anions and cations and peptide... ResearchGate. [Link]

-

N-Fluorenylmethoxycarbonyl-I2-alanine. PubChem. [Link]

-

The Enthalpy of Formation Of L- α -Amino Acids. Iris Publishers. [Link]

-

Boc-beta-alanine. Chemsrc. [Link]

-

Gas-phase enthalpies of formation and enthalpies of sublimation of amino acids based on isodesmic reaction calculations. PubMed. [Link]

-

Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing. [Link]

-

Thermodynamic prediction of protein neutrality. PMC. [Link]

-

Computational Evolution of Threonine-Rich β-Hairpin Peptides Mimicking Specificity and Affinity of Antibodies. ACS Central Science. [Link]

-

Classification of Amino Acids by Multivariate Data Analysis, Based on Thermodynamic and Structural Characteristics. ResearchGate. [Link]

Sources

- 1. Folding thermodynamics of three beta-sheet peptides: a model study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermodynamics and stability of a β-sheet complex: Molecular dynamics simulations on simplified off-lattice protein models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamic analysis of beta-hairpin-forming peptides from the thermal dependence of (1)H NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japtamers.co.uk [japtamers.co.uk]

- 8. japtamers.co.uk [japtamers.co.uk]

- 9. Differential Scanning Calorimetry (DSC) – Microcal VP-DSC – OSTR [ostr.ccr.cancer.gov]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]